REACTION_SMILES
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[CH3:1][I:2].[Cl:3][c:4]1[c:5](=[S:12])[nH:6][c:7](=[O:11])[nH:8][c:9]1[CH3:10].[K+:14].[OH-:13]>>[CH3:1][S:12][c:5]1[c:4]([Cl:3])[c:9]([CH3:10])[nH:8][c:7](=[O:11])[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Cc1[nH]c(=O)[nH]c(=S)c1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1[nH]c(=O)[nH]c(=S)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CSc1nc(=O)[nH]c(C)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |